molecular formula C19H15F3N4O5 B611181 (s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine CAS No. 1257426-19-9

(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine

Cat. No. B611181
CAS RN: 1257426-19-9
M. Wt: 436.3472
InChI Key: ZXSGSFMORAILEY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TBA-354 is a nitroimidazole antitubercular agent. It is active against clinical isolates of drug-resistant and -sensitive replicating M. tuberculosis (MICs = <0.02-0.36 μM). It is selective for M. tuberculosis over M. scrofulaceum, M. gilvum, M. fortuitum, M. triviale, and M. smegmatis (MICs = >11.5 μM) but is active against M. bovis and M. kansasii (MICs = <0.179 and 2.2 μM, respectively). TBA-354 (100 mg/kg per day) reduces lung colony forming units (CFUs) in mouse models of acute and chronic M. tuberculosis infection.
TBA-354, also known as SN31354, is a potent anti-tuberculosis drug candidate. TBA-354 is narrow spectrum and bactericidal in vitro against replicating and nonreplicating Mycobacterium tuberculosis, with potency similar to that of delamanid and greater than that of PA-824. TBA-354 maintains activity against Mycobacterium tuberculosis H37Rv isogenic monoresistant strains and clinical drug-sensitive and drug-resistant isolates. TBA-354 is a promising next-generation nitroimidazole antitubercular agent.

Scientific Research Applications

  • Antitubercular Activity : This compound, known as PA-824, has demonstrated significant antitubercular activity both in vitro and in animal models. It is currently in clinical trials for this purpose. Modifications to its structure have led to derivatives with improved potency against Mycobacterium tuberculosis under both aerobic and anaerobic conditions (Cherian et al., 2011).

  • Activity Against Drug-Resistant Tuberculosis : TBA-354, a derivative of this compound, has been identified as a potent agent against chronic murine tuberculosis, with good bioavailability and a long elimination half-life. It maintains activity against drug-sensitive and drug-resistant isolates of Mycobacterium tuberculosis (Upton et al., 2014).

  • Structure-Activity Relationships : Studies have shown that an oxygen atom at the 2-position of the imidazole ring is essential for aerobic activity. The exploration of various substitutions has led to analogues with equipotent activities (Kim et al., 2009).

  • Drug Design and QSAR Studies : Quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) studies have been conducted on PA-824 analogs to design new chemical entities with enhanced inhibitory potencies against Mycobacterium tuberculosis (Masand et al., 2011).

  • Electrochemical Study for Drug Determination : Electrochemical methods have been developed for the determination of PA-824, offering a new analytical approach and insights into its potential electrochemical reduction metabolism (Yáñez et al., 2001).

  • Potential for Treating Visceral Leishmaniasis : The compound has also been studied for its potential use in treating visceral leishmaniasis, showing promise as a first-in-class drug candidate for this condition (Thompson et al., 2016).

properties

IUPAC Name

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGSFMORAILEY-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-2-Nitro-6-((6-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine

CAS RN

1257426-19-9
Record name TBA-354
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257426199
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TBA-354
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911T37M2WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.